![molecular formula C21H20ClN5O3S B2842440 1-((2-Chlorophenyl)(2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide CAS No. 887220-00-0](/img/structure/B2842440.png)
1-((2-Chlorophenyl)(2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule that is a derivative of the pyrazole class . Pyrazole derivatives are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Molecular Structure Analysis
The molecular structure of such compounds is typically confirmed using techniques like FTIR and NMR . The compound likely contains a pyrazole ring, which is a five-membered ring with three carbon atoms and two nitrogen atoms . The exact structure would need to be confirmed with more specific data.Aplicaciones Científicas De Investigación
Synthesis and Pharmacological Evaluation
Synthesis and Antagonist Activities : Compounds with structural similarities to the specified molecule, especially those containing furan, thiazolo, triazol, and piperidine moieties, have been synthesized and evaluated for their pharmacological properties. For instance, derivatives of 1,2,4-triazole and piperazine have shown potent 5-HT2 antagonist activity in vitro, suggesting their potential application in the development of treatments for disorders related to serotonin dysregulation, such as depression and anxiety Watanabe et al., 1993.
Antimicrobial Activities : Novel 1,2,4-triazole derivatives have been synthesized and demonstrated to possess significant antimicrobial activities against various microorganisms, indicating the potential of such compounds in addressing bacterial and fungal infections Bektaş et al., 2007.
Molecular Docking and Antimicrobial Evaluation
Molecular Docking Studies : Piperazine and triazolo-pyrazine derivatives have been synthesized and subjected to molecular docking studies, showing promising antimicrobial activity against a range of bacterial and fungal strains. This suggests that compounds with similar structural frameworks could be explored for developing new antimicrobials Patil et al., 2021.
Design and Synthesis for Specific Targets
Design for Specific Receptor Antagonism : Research has focused on designing molecules for specific receptor antagonism, such as adenosine A2a receptor antagonists, which are relevant in the context of neurodegenerative diseases like Parkinson's disease. The incorporation of piperazine derivatives into the molecular structure has been crucial for achieving high potency and selectivity Vu et al., 2004.
Anticancer and Antitumor Activities
Anticancer and Antitumor Potential : Certain pyrazole derivatives, incorporating elements such as furan and piperazine, have been evaluated for their antitumor and antimicrobial activities, showing potential as leads in cancer therapy Riyadh, 2011.
Mecanismo De Acción
Target of Action
Similar compounds have shown potent activity against certain cell lines
Mode of Action
The exact mode of action of this compound is currently unknown. It’s possible that it interacts with its targets in a way that disrupts their normal function, leading to the observed effects . More detailed studies are required to elucidate the precise mechanisms involved.
Biochemical Pathways
It’s likely that the compound’s interaction with its targets leads to changes in various cellular processes
Result of Action
Similar compounds have demonstrated significant activity against certain cell lines . More research is needed to understand the specific effects of this compound.
Propiedades
IUPAC Name |
1-[(2-chlorophenyl)-[2-(furan-2-yl)-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl]methyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN5O3S/c22-14-5-2-1-4-13(14)16(26-9-7-12(8-10-26)18(23)28)17-20(29)27-21(31-17)24-19(25-27)15-6-3-11-30-15/h1-6,11-12,16,29H,7-10H2,(H2,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHGZYDJWNMOYPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(C2=CC=CC=C2Cl)C3=C(N4C(=NC(=N4)C5=CC=CO5)S3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((2-Chlorophenyl)(2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

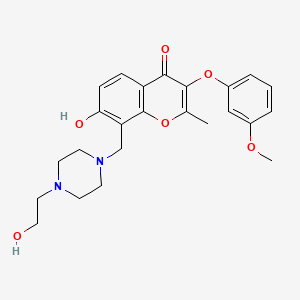
![N-(1,3-benzodioxol-5-ylmethyl)-8-chloro-5-oxo-1-thioxo-4,5-dihydro[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2842358.png)
![N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2842359.png)
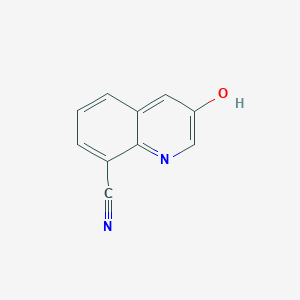
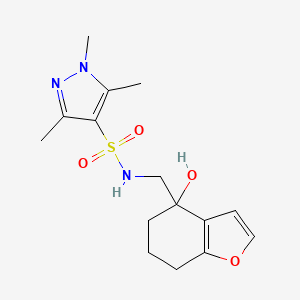
![N-[4-[2-(benzenesulfonyl)-3-thiophen-2-yl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide](/img/structure/B2842363.png)
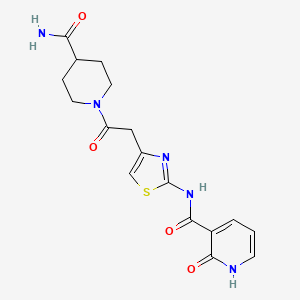
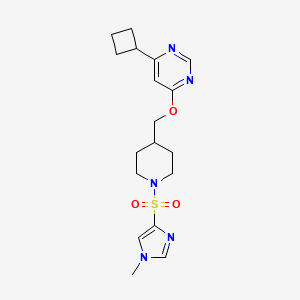
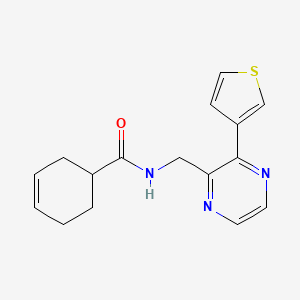

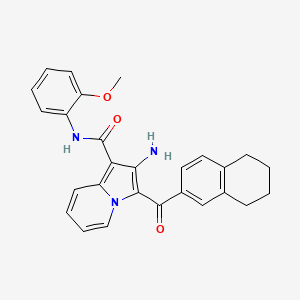
![4-methoxy-3-methyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide](/img/structure/B2842373.png)
![N-((4-(3-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)ureido)phenyl)sulfonyl)acetamide](/img/structure/B2842374.png)
![3-(2-ethoxyethyl)-1,7-dimethyl-8-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2842376.png)